3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

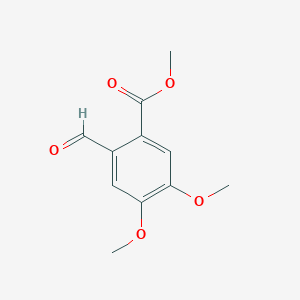

“3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C6H8FN3 . It has an average mass of 141.146 Da and a monoisotopic mass of 141.070221 Da . It is a research use only compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. This ring is substituted at the 3-position with a cyclopropyl group and at the 4-position with a fluorine atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds .Aplicaciones Científicas De Investigación

3-CFP has a wide range of applications in scientific research. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of various other organic compounds, such as dyes and polymers. In addition, 3-CFP has been used in the study of enzyme-catalyzed reactions, in the study of protein-protein interactions, and in the study of cell signaling pathways.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target discoidin domain receptors (ddr) in anti-fibrosis treatment .

Mode of Action

It’s suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions

Biochemical Pathways

It’s plausible that the compound could influence pathways related to its targets, such as the ddr signaling pathway .

Pharmacokinetics

The compound is slightly soluble in water , which may affect its bioavailability.

Result of Action

Similar compounds have shown antifungal activity against certain strains

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dark place under an inert atmosphere . Other factors such as temperature, pH, and the presence of other substances could also affect the compound’s action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-CFP in laboratory experiments include its availability, its relatively low cost, and its relatively low toxicity. Its main limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are numerous potential future directions for 3-CFP research. These include the development of more efficient synthesis methods, the exploration of its potential applications in drug synthesis, and the further investigation of its biochemical and physiological effects. Additionally, further research could be conducted on its potential interactions with other proteins and molecules, its effects on cell signaling pathways, and its potential therapeutic applications.

Métodos De Síntesis

3-CFP can be synthesized in a number of ways. One method involves the reaction of 3-fluoropropionyl chloride with pyrazoline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the desired compound in a yield of up to 90%. Other methods include the reaction of 3-chloropropionyl chloride with pyrazoline in the presence of a base, the reaction of 3-fluoropropionyl chloride with pyrazoline in the presence of a base, and the reaction of 3-chloropropionyl chloride with pyrazoline in the presence of a base.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine involves the reaction of cyclopropyl hydrazine with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "4-fluoro-3-nitrobenzoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopropyl hydrazine is reacted with 4-fluoro-3-nitrobenzoic acid in ethanol and water, in the presence of hydrochloric acid, to form the corresponding amide intermediate.", "Step 2: The nitro group of the amide intermediate is reduced to an amino group using sodium borohydride in ethanol and water.", "Step 3: The resulting amine intermediate is cyclized by treatment with sodium hydroxide in ethanol and water, to form 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine." ] } | |

| 1246384-89-3 | |

Fórmula molecular |

C6H8FN3 |

Peso molecular |

141.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.